molecular formula C16H12ClNO B12900285 Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- CAS No. 76112-08-8

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-

Cat. No.: B12900285
CAS No.: 76112-08-8
M. Wt: 269.72 g/mol
InChI Key: KNQSLBPOFOODGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- is a heterocyclic compound that features an isoxazole ring substituted with a 3-chlorophenyl group at the 5-position and a 4-methylphenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine or bromine in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation and pain pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole, 5-phenyl-3-(4-methylphenyl)-: Lacks the 3-chloro substituent, which may affect its biological activity.

    Isoxazole, 5-(3-chlorophenyl)-3-phenyl-: Lacks the 4-methyl substituent, which can influence its chemical reactivity.

Uniqueness

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- is unique due to the presence of both the 3-chlorophenyl and 4-methylphenyl groups, which can enhance its biological activity and chemical stability compared to similar compounds.

Properties

CAS No.

76112-08-8

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C16H12ClNO/c1-11-5-7-12(8-6-11)15-10-16(19-18-15)13-3-2-4-14(17)9-13/h2-10H,1H3

InChI Key

KNQSLBPOFOODGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.